Sodium ascorbyl phosphate

概要

説明

L-アスコルビルリン酸2Naは、ビタミンCの安定な誘導体であり、ビタミンCの利点をより安定な形で提供するように特別に設計されています。 化粧品に広く使用されており、抗酸化作用、美白効果、コラーゲン産生促進作用があります .

2. 製法

L-アスコルビルリン酸2Naの製造には、いくつかの手順が含まれます。

準備方法

The preparation of Sodium L-ascorbyl-2-phosphate involves several steps:

Synthesis of Calcium Ascorbate: Ascorbic acid is reacted with anhydrous calcium chloride and deionized water in a reaction kettle. Sodium hydroxide solution is added, followed by sodium trimetaphosphate to obtain calcium ascorbate.

Formation of Ascorbate Phosphate: The calcium ascorbate is washed with water and the pH is adjusted with sulfuric acid to obtain ascorbate phosphate.

Filtration and pH Adjustment: The ascorbate phosphate is filtered through a microtubule-type dynamic membrane. The filtrate is then added to a reaction kettle, and sodium hydroxide solution is added dropwise to regulate the pH while controlling the reaction temperature and time.

Final Product Formation: The resulting solution is filtered through a roll-type nanofiltration membrane filter, followed by activated carbon filtration.

化学反応の分析

科学的研究の応用

Cosmetic Applications

Stabilization and Efficacy

SAP is widely used in cosmetic formulations due to its stability compared to ascorbic acid. It is enzymatically converted into ascorbic acid upon application to the skin, thereby providing antioxidant protection against free radicals, which are known to contribute to skin aging and damage from UV radiation .

Skin Lightening and Anti-Aging

Research indicates that SAP can inhibit melanin production, making it effective for skin lightening and reducing hyperpigmentation. In vitro studies have shown that SAP can reduce tyrosinase activity by 35%, which is crucial for melanin synthesis . Additionally, SAP promotes collagen synthesis, thereby enhancing skin elasticity and reducing the appearance of wrinkles .

Dermatological Applications

Acne Treatment

Several studies have demonstrated the efficacy of SAP in treating acne vulgaris. A randomized controlled trial showed that a 5% SAP lotion reduced inflammatory lesions by 48.82% after eight weeks of treatment. When combined with retinol, the effectiveness increased significantly, highlighting the synergistic effects of these compounds . This combination not only reduces acne lesions but also addresses associated psychological distress from acne.

Antioxidant Properties

SAP exhibits strong antioxidant properties that protect the skin from oxidative stress caused by environmental factors. A study indicated that a formulation containing 1% SAP could reduce UV-induced lipid peroxidation by 30%, showcasing its protective role against sun damage . This property makes it a valuable ingredient in sunscreens and anti-aging products.

Biochemical Mechanisms

Conversion to Ascorbic Acid

The efficacy of SAP relies on its conversion to free ascorbic acid in the skin. This process is essential for its antioxidant action, which involves scavenging reactive oxygen species (ROS) and preventing oxidative damage . The stability of SAP allows it to be incorporated into various formulations without losing potency.

Synergistic Effects with Other Ingredients

SAP has been shown to work effectively in combination with other antioxidants, such as vitamin E acetate (VEA). Studies indicate that using both SAP and VEA provides enhanced protection against oxidative stress due to their differing solubilities, allowing for comprehensive cellular protection .

Case Studies

作用機序

L-アスコルビルリン酸2Naは、主にその抗酸化作用によって効果を発揮します。フリーラジカルを捕捉することで、細胞を酸化損傷から保護します。また、皮膚のコラーゲン線維の産生を刺激することで、コラーゲン合成を促進します。 さらに、メラニンの生成を阻害し、美白効果をもたらします .

類似化合物との比較

L-アスコルビルリン酸2Naは、その安定性と様々な用途における有効性により、他のビタミンC誘導体とは異なります。類似化合物には次のようなものがあります。

アスコルビルリン酸Mg: 化粧品で使用される別の安定なビタミンC誘導体です。

アスコルビン酸Na: ビタミンCの水溶性形態で、L-アスコルビルリン酸2Naよりも安定性が劣ります.

パルミチン酸アスコルビル: ビタミンCの脂溶性形態で、食品と化粧品の両方の業界で使用されています.

L-アスコルビルリン酸2Naは、様々な製剤でビタミンCの利点を提供する、高い安定性と有効性を備えているため、他のビタミンC誘導体とは一線を画しています。

特性

CAS番号 |

66170-10-3 |

|---|---|

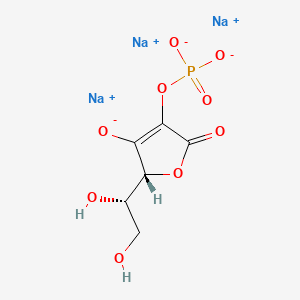

分子式 |

C6H9O9P.3Na C6H9Na3O9P |

分子量 |

325.07 g/mol |

IUPAC名 |

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m0.../s1 |

InChIキー |

ABTBLEGNFLLCMG-OFBPEYICSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |

異性体SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

正規SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

66170-10-3 |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-phosphoascorbate AA-2P cpd Asc-2-O-phosphate Asc2P cpd ascorbate-2-phosphate ascorbic acid 2-phosphate ascorbyl-2-monophosphate ascorbyl-2-phosphate L-ascorbic acid 2-phosphate magnesium ascorbate-2-phosphate magnesium-L-ascorbyl-2-phosphate sodium ascorbyl phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].

A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].

A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].

A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.

A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.

A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.

ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:

- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].

- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].

- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].

- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].

A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].

A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].

- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].

- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].

- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].

- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].

- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].

ANone: Researchers utilize various in vitro models, including:

A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].

ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。